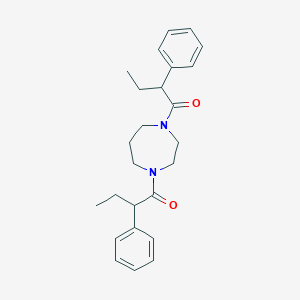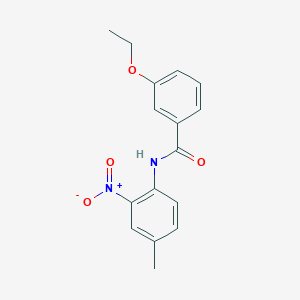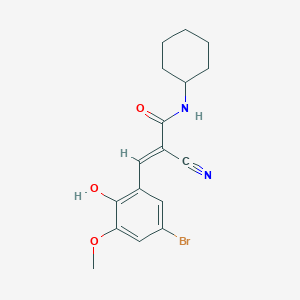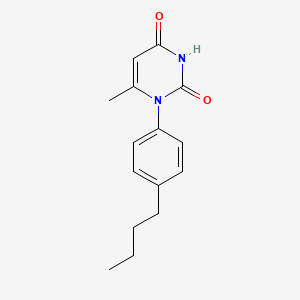
1,4-bis(2-phenylbutanoyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(2-phenylbutanoyl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It is a synthetic compound that has been synthesized in the laboratory for various scientific research applications. This compound has gained significant attention due to its potential use as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,4-bis(2-phenylbutanoyl)-1,4-diazepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
1,4-bis(2-phenylbutanoyl)-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and polymerases. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1,4-bis(2-phenylbutanoyl)-1,4-diazepane in lab experiments include its potent anticancer, antiviral, and antibacterial properties. It is also relatively easy to synthesize in the laboratory. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1,4-bis(2-phenylbutanoyl)-1,4-diazepane. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research could focus on developing more potent derivatives of this compound for improved therapeutic efficacy.
Synthesis Methods
The synthesis of 1,4-bis(2-phenylbutanoyl)-1,4-diazepane involves the reaction of 2-phenylbutanoyl chloride with 1,4-diaminobutane in the presence of a base. The reaction leads to the formation of the diazepane ring. The compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
1,4-bis(2-phenylbutanoyl)-1,4-diazepane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticancer, antiviral, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
2-phenyl-1-[4-(2-phenylbutanoyl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-3-22(20-12-7-5-8-13-20)24(28)26-16-11-17-27(19-18-26)25(29)23(4-2)21-14-9-6-10-15-21/h5-10,12-15,22-23H,3-4,11,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNTMPERVVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)C(CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)